Daldinin B

CAS No.:

Cat. No.: VC1947203

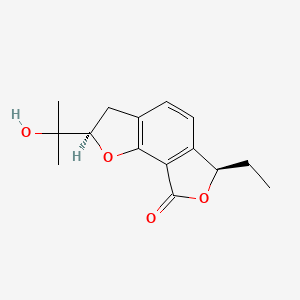

Molecular Formula: C15H18O4

Molecular Weight: 262.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H18O4 |

|---|---|

| Molecular Weight | 262.3 g/mol |

| IUPAC Name | (2R,6R)-6-ethyl-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g][1]benzofuran-8-one |

| Standard InChI | InChI=1S/C15H18O4/c1-4-10-9-6-5-8-7-11(15(2,3)17)19-13(8)12(9)14(16)18-10/h5-6,10-11,17H,4,7H2,1-3H3/t10-,11-/m1/s1 |

| Standard InChI Key | JQSYFSJXMAPSHH-GHMZBOCLSA-N |

| Isomeric SMILES | CC[C@@H]1C2=C(C3=C(C[C@@H](O3)C(C)(C)O)C=C2)C(=O)O1 |

| Canonical SMILES | CCC1C2=C(C3=C(CC(O3)C(C)(C)O)C=C2)C(=O)O1 |

Introduction

Chemical Properties and Structure

Molecular Structure

Daldinin B is formally known by its IUPAC name (2R,6R)-6-ethyl-2-(2-hydroxypropan-2-yl)-3,6-dihydro-2H-furo[3,4-g]benzofuran-8-one . The compound features a complex heterocyclic structure with two chiral centers, giving it specific stereochemical properties that influence its biological behavior.

Physical and Chemical Properties

The key physicochemical properties of Daldinin B are summarized in Table 1.

The compound contains a hydroxypropan-2-yl group attached to a fused ring system comprising benzofuran moieties, which contributes to its unique structural and potentially bioactive properties .

Synthesis Methods

Total Synthesis

A patent (CN-103936753-B) describes an enantioselective total synthesis method for Daldinin compounds, including Daldinin B . The synthesis approach is characterized as:

-

General, simple, and effective for enantioselective total synthesis

-

Based on ethylbenzo[1,2 b:5,6 c']difuran 3,8(2H, 6H)-dione as a starting material

-

Involving nucleophilic reactions to introduce different groups at the α positions of benzofuran ketone carbonyl

-

Utilizing chiral reducing agents to construct specific stereochemistry

-

Capable of completing the enantioselective total synthesis without racemization issues

The patent claims that this synthetic method offers several advantages:

-

Reliable and straightforward design

-

Gentle reaction conditions

-

Suitability for large-scale preparation

This approach is particularly significant for the enantioselective total synthesis of compounds containing dihydrobenzofuran functionalities with chiral centers, such as Daldinin B.

Research Status and Future Directions

Knowledge Gaps and Opportunities

Several aspects of Daldinin B remain unexplored or underreported in the available literature:

-

Comprehensive biological activity profiling

-

Structure-activity relationships

-

Ecological significance in producing fungi

-

Potential medicinal or industrial applications

-

Detailed pharmacokinetic and pharmacodynamic properties

Future Research Directions

Future research could productively focus on:

-

Screening for broader biological activities, particularly antimicrobial, antifungal, or anticancer properties

-

Investigating the ecological role of the compound in its fungal producers

-

Developing more efficient synthetic routes

-

Creating structural analogs with enhanced bioactivities

-

Exploring potential applications in medicine, agriculture, or materials science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume